molecular formula C12H8Cl3N3O2 B15244965 3-(Methyl(2,5,6-trichloropyrimidin-4-yl)amino)benzoic acid

3-(Methyl(2,5,6-trichloropyrimidin-4-yl)amino)benzoic acid

Cat. No.: B15244965
M. Wt: 332.6 g/mol
InChI Key: KJQLRIKLQNFPDA-UHFFFAOYSA-N
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Description

3-(Methyl(2,5,6-trichloropyrimidin-4-yl)amino)benzoic acid is an organic compound with the molecular formula C12H8Cl3N3O2 This compound is characterized by the presence of a benzoic acid moiety linked to a pyrimidine ring substituted with three chlorine atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(2,5,6-trichloropyrimidin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, solvents like DMF or DMSO

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized benzoic acid derivatives, and reduced pyrimidine compounds.

Scientific Research Applications

3-(Methyl(2,5,6-trichloropyrimidin-4-yl)amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methyl(2,5,6-trichloropyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include key metabolic or signaling pathways relevant to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyrimidine: A related compound with similar chlorine substitutions on the pyrimidine ring.

    3-(Methylamino)benzoic acid: Shares the benzoic acid and methylamino moieties but lacks the trichloropyrimidine ring.

Uniqueness

3-(Methyl(2,5,6-trichloropyrimidin-4-yl)amino)benzoic acid is unique due to the combination of its trichloropyrimidine ring and benzoic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H8Cl3N3O2

Molecular Weight

332.6 g/mol

IUPAC Name

3-[methyl-(2,5,6-trichloropyrimidin-4-yl)amino]benzoic acid

InChI

InChI=1S/C12H8Cl3N3O2/c1-18(7-4-2-3-6(5-7)11(19)20)10-8(13)9(14)16-12(15)17-10/h2-5H,1H3,(H,19,20)

InChI Key

KJQLRIKLQNFPDA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)C(=O)O)C2=C(C(=NC(=N2)Cl)Cl)Cl

Origin of Product

United States

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